4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-NITROVALEROPHENONE
CAS No.:
Cat. No.: VC13460294
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO5 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one |
| Standard InChI | InChI=1S/C17H23NO5/c1-17(2)11-22-16(23-12-17)6-4-3-5-15(19)13-7-9-14(10-8-13)18(20)21/h7-10,16H,3-6,11-12H2,1-2H3 |
| Standard InChI Key | GCZVGKRQBANNGE-UHFFFAOYSA-N |
| SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Introduction
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-NITROVALEROPHENONE is a synthetic organic compound with the CAS number 898786-36-2. It is characterized by its molecular formula C17H23NO5 and a molecular weight of 321.37 g/mol . This compound belongs to a class of chemicals that incorporate both aromatic and aliphatic components, making it potentially useful in various chemical syntheses and applications.
Synthesis and Preparation
The synthesis of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-NITROVALEROPHENONE typically involves multi-step reactions that require careful control of conditions to achieve the desired product. While specific synthesis protocols are not detailed in available literature, it is likely that the process involves reactions such as Friedel-Crafts acylation or nitration, followed by condensation reactions to form the dioxan ring.
Suppliers and Availability
Several chemical suppliers offer this compound, including Rieke Metals, Inc., Matrix Scientific, and Fluorochem Ltd . These suppliers provide access to the compound for research and industrial applications.
| Supplier | Country | Product List | Advantage |
|---|---|---|---|
| Rieke Metals, Inc. | United States | 6509 | 69 |
| Matrix Scientific | United States | 6632 | 80 |
| Fluorochem Ltd | United Kingdom | 6375 | 65 |
Potential Applications
While specific applications of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-NITROVALEROPHENONE are not well-documented, compounds with similar structures are often used in pharmaceuticals, agrochemicals, and materials science due to their potential biological activity and chemical reactivity.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume